N-Benzyl-2-methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride
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Overview
Description
N-Benzyl-2-methyl-1-azabicyclo[222]octan-3-amine;dihydrochloride is a synthetic compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride typically involves multiple steps:
Formation of the Bicyclic Core: The initial step involves the construction of the 1-azabicyclo[2.2.2]octane core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by a series of functional group transformations to introduce the nitrogen atom.
Methylation: The next step involves the methylation of the nitrogen atom to form the 2-methyl derivative. This can be done using methyl iodide in the presence of a base such as potassium carbonate.
Benzylation: The final step is the benzylation of the nitrogen atom, which can be achieved using benzyl chloride in the presence of a base like sodium hydride.
Formation of the Dihydrochloride Salt: The compound is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: N-Benzyl-2-methyl-1-azabicyclo[2.2.2]octan-3-amine N-oxide.
Reduction: N-Benzyl-2-methyl-1-azabicyclo[2.2.2]octan-3-amine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, N-Benzyl-2-methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials, leveraging its unique bicyclic structure.
Mechanism of Action
The mechanism of action of N-Benzyl-2-methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl group can enhance binding affinity to these targets, while the bicyclic core provides structural rigidity, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-azabicyclo[2.2.2]octan-3-amine: This compound lacks the benzyl group, which may result in different biological activity and binding properties.
1-Azabicyclo[2.2.2]octan-3-amine: The absence of both the methyl and benzyl groups makes this compound less complex, potentially altering its reactivity and applications.
Uniqueness
N-Benzyl-2-methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzyl and methyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-benzyl-2-methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.2ClH/c1-12-15(14-7-9-17(12)10-8-14)16-11-13-5-3-2-4-6-13;;/h2-6,12,14-16H,7-11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZBZBYGRQSDPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2CCN1CC2)NCC3=CC=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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